Ansofaxine hydrochloride

Descripción

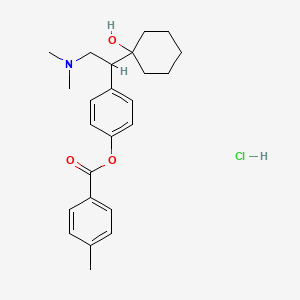

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl] 4-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO3.ClH/c1-18-7-9-20(10-8-18)23(26)28-21-13-11-19(12-14-21)22(17-25(2)3)24(27)15-5-4-6-16-24;/h7-14,22,27H,4-6,15-17H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWFJKQJRNSYCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(CN(C)C)C3(CCCCC3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045804 | |

| Record name | Ansofaxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916918-84-8 | |

| Record name | Ansofaxine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916918848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ansofaxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOLUDESVENLAFAXINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Z6K3OQX4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ansofaxine Hydrochloride: A Technical Whitepaper on a Novel Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansofaxine hydrochloride (formerly LY03005 or LPM570065) is an investigational serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under development for the treatment of major depressive disorder (MDD). As a triple reuptake inhibitor, ansofaxine represents a potential advancement in antidepressant therapy by targeting all three key monoamine neurotransmitters implicated in the pathophysiology of depression. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Introduction

Major depressive disorder is a prevalent and debilitating condition, and a significant portion of patients do not achieve adequate remission with currently available treatments, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound is a novel chemical entity that acts as a prodrug of desvenlafaxine.[1] By inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA), ansofaxine aims to provide a broader spectrum of antidepressant efficacy, potentially addressing a wider range of depressive symptoms, including anhedonia and cognitive impairment.[1][2][3]

Mechanism of Action

This compound functions by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[4] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[2][4] The simultaneous modulation of these three neurotransmitter systems is hypothesized to produce a more robust and rapid antidepressant effect compared to agents that target only one or two monoamines.[5]

Signaling Pathway

The primary mechanism of ansofaxine involves the competitive inhibition of monoamine transporters on the presynaptic neuron. This action prevents the reabsorption of serotonin, norepinephrine, and dopamine from the synapse, making more of these neurotransmitters available to bind to postsynaptic receptors.

Quantitative Data

In Vitro Receptor Binding Affinity

This compound demonstrates inhibitory activity at the serotonin, norepinephrine, and dopamine transporters.

| Transporter | IC50 (nM) |

| Serotonin (SERT) | 723[6] |

| Norepinephrine (NET) | 763[6] |

| Dopamine (DAT) | 491[6] |

Clinical Efficacy in Major Depressive Disorder

Clinical trials have evaluated the efficacy of ansofaxine extended-release (ER) tablets in patients with MDD using standardized depression rating scales.

Phase 2 Clinical Trial Results (6-Week Treatment) [3]

| Treatment Group (daily dose) | N | Mean Change from Baseline in HAM-D17 Total Score |

| Ansofaxine 40 mg | 52 | -12.46 (p=0.0447 vs. placebo) |

| Ansofaxine 80 mg | 52 | -12.46 (p=0.0447 vs. placebo) |

| Ansofaxine 120 mg | 51 | -12.46 (p=0.0447 vs. placebo) |

| Ansofaxine 160 mg | 51 | -12.46 (p=0.0447 vs. placebo) |

| Placebo | 49 | Not explicitly stated, but difference was statistically significant |

Phase 3 Clinical Trial Results (8-Week Treatment)

| Treatment Group (daily dose) | N | Mean Change from Baseline in MADRS Total Score |

| Ansofaxine 80 mg | 187 | -20.0 (p < 0.0001 vs. placebo) |

| Ansofaxine 160 mg | 186 | -19.9 (p < 0.0001 vs. placebo) |

| Placebo | 185 | -14.6 |

Pharmacokinetic Properties

Phase 1 studies have provided initial pharmacokinetic data in healthy subjects.[7]

| Parameter | Observation |

| Dose Proportionality | Concentrations of the main active metabolite were dose-proportional in the range of 20 to 200 mg (single ascending dose) and 40 to 160 mg/day (multiple ascending dose).[7] |

| Food Effect | Food did not affect the bioavailability of ansofaxine.[7] |

| Steady State | Achieved by the third day of multiple dosing.[7] |

Note: Specific values for Cmax, Tmax, and half-life have not been fully published.

Safety and Tolerability

Ansofaxine has been generally well-tolerated in clinical trials.[3]

Incidence of Treatment-Related Adverse Events (TRAEs) in Phase 2 Trial [3]

| Treatment Group (daily dose) | Incidence of TRAEs (%) |

| Ansofaxine 40 mg | 51.92 |

| Ansofaxine 80 mg | 65.38 |

| Ansofaxine 120 mg | 56.86 |

| Ansofaxine 160 mg | 62.75 |

| Placebo | 38.78 |

Experimental Protocols

Preclinical In Vivo Microdialysis

Objective: To measure extracellular levels of serotonin, norepinephrine, and dopamine in the brain of conscious, freely moving rats following administration of ansofaxine.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.[8]

-

Surgical Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.[8][9]

-

Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.[10]

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[11]

-

Drug Administration: Ansofaxine or vehicle is administered orally or via the perfusion fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into refrigerated vials.[11]

-

Neurotransmitter Analysis: The concentrations of 5-HT, NE, and DA in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[9]

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

- 7. fiercepharma.com [fiercepharma.com]

- 8. Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. goums.ac.ir [goums.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. pubcompare.ai [pubcompare.ai]

Ansofaxine Hydrochloride: A Novel Approach to Treating Anhedonia in Major Depressive Disorder

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Anhedonia, the diminished ability to experience pleasure, is a core and often persistent symptom of Major Depressive Disorder (MDD) that is notoriously difficult to treat with conventional antidepressants. Ansofaxine hydrochloride (formerly LY03005), a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), presents a promising therapeutic strategy by virtue of its unique mechanism of action that enhances dopaminergic neurotransmission. This technical guide provides an in-depth overview of the preclinical and clinical evidence supporting the potential of this compound in treating anhedonia. It includes a summary of its mechanism of action, quantitative data from clinical trials, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction: The Unmet Need in Anhedonia Treatment

Anhedonia is a debilitating symptom of MDD, significantly impacting a patient's quality of life and functional capacity.[1] Traditional antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), often fall short in effectively addressing anhedonia.[2] This has led to a growing interest in therapeutic agents with a broader neurochemical profile, particularly those that modulate the dopamine system, which is critically involved in reward processing and motivation.[1] this compound, as a triple reuptake inhibitor, is uniquely positioned to address this therapeutic gap.[2]

Mechanism of Action: A Triple-Pronged Approach

This compound is a prodrug of desvenlafaxine, but its distinct pharmacological profile results from its ability to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and, crucially, dopamine (DA).[2] By blocking the respective transporters (SERT, NET, and DAT), ansofaxine increases the synaptic availability of these three key neurotransmitters implicated in mood regulation.[2]

The enhanced dopaminergic activity in brain regions associated with reward and motivation, such as the nucleus accumbens and prefrontal cortex, is hypothesized to be the primary driver of ansofaxine's anti-anhedonic effects.[1] This targeted action on the dopamine system differentiates it from many existing antidepressants and offers a potential advantage in treating the motivational and reward-processing deficits characteristic of anhedonia.

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Preclinical Evidence

In Vivo Microdialysis in Rodent Models

Preclinical studies utilizing in vivo microdialysis in rats have demonstrated that oral administration of this compound leads to a significant increase in the extracellular levels of dopamine, norepinephrine, and serotonin in the striatum.[1] This provides direct evidence of its triple reuptake inhibition in a key brain region involved in reward and motor control.

Experimental Protocol: In Vivo Microdialysis (General)

-

Subjects: Male Sprague-Dawley or Wistar rats are commonly used.

-

Surgery: Animals are anesthetized, and a guide cannula is stereotaxically implanted, targeting the striatum (or nucleus accumbens). A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant flow rate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) before and after the administration of ansofaxine or vehicle.

-

Analysis: The concentrations of dopamine, serotonin, and norepinephrine and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Forced Swim Test in Rodent Models

In the forced swim test, a widely used behavioral assay to screen for antidepressant efficacy, ansofaxine has been shown to reduce immobility time in rats.[3] This suggests that ansofaxine possesses antidepressant-like properties.

Experimental Protocol: Forced Swim Test (General)

-

Apparatus: A cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

-

Procedure: Rats are placed in the water-filled cylinder for a specified period (e.g., a 15-minute pre-test session followed by a 5-minute test session 24 hours later).

-

Data Acquisition: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is recorded and scored, either manually by a trained observer or using automated video-tracking software.

-

Treatment: Ansofaxine or a vehicle is administered at specified times before the test session.

Clinical Evidence: Efficacy in Treating Anhedonia

Phase 3 Clinical Trial (NCT04853407)

A pivotal Phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of this compound in adults with MDD.[4][5] The study included two active treatment arms (80 mg/day and 160 mg/day) and a placebo arm over an 8-week treatment period.[5]

Data Presentation: Change in MADRS Anhedonia Factor Score

| Treatment Group | N | Mean Change from Baseline (Week 8) | LSM Difference vs. Placebo (95% CI) | p-value vs. Placebo |

| Ansofaxine 80 mg/day | 187 | -6.66 | -1.58 (-2.24, -0.92) | < 0.0001 |

| Ansofaxine 160 mg/day | 186 | -6.68 | -1.60 (-2.26, -0.94) | < 0.0001 |

| Placebo | 185 | -5.08 | - | - |

LSM: Least Squares Mean; CI: Confidence Interval. Data from a post-hoc analysis of the Phase 3 trial.[2]

Experimental Protocol: Phase 3 Clinical Trial (NCT04853407)

-

Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[5]

-

Participants: 588 adult patients (18-65 years) diagnosed with MDD according to DSM-5 criteria, with a Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 26.[5][6]

-

Intervention: Patients were randomized (1:1:1) to receive a fixed daily dose of this compound (80 mg or 160 mg) or placebo for 8 weeks.[5]

-

Primary Efficacy Endpoint: Change from baseline in the MADRS total score at week 8.[5]

-

Anhedonia Assessment: Anhedonia was assessed as a secondary outcome using the MADRS anhedonia factor score, which is derived from specific items on the MADRS scale related to the inability to feel, lassitude, and concentration difficulties.

-

Safety Assessments: Included monitoring of adverse events, vital signs, physical examinations, laboratory tests, and electrocardiograms (ECGs).[5]

Clinical Trial Workflow

Caption: Workflow of the Phase 3 Clinical Trial for Ansofaxine.

Phase 2 Dose-Finding Study (NCT03785652)

A Phase 2, multicenter, randomized, double-blind, placebo-controlled, dose-finding study was conducted to evaluate the efficacy, safety, and optimal dose range of ansofaxine extended-release tablets in patients with MDD.[1] This 6-week study included four active dose groups (40, 80, 120, and 160 mg/day) and a placebo group.[1] While the primary outcome was the change in the 17-item Hamilton Depression Rating Scale (HAMD-17) total score, the findings of a dose-responsive antidepressant effect provided the foundation for the subsequent Phase 3 trial.[1]

Data Presentation: Change in HAMD-17 Total Score at Week 6

| Treatment Group | N | Adjusted Mean Difference from Placebo (95% CI) |

| Ansofaxine 40 mg/day | 52 | -2.92 (-6.09 to 0.24) |

| Ansofaxine 80 mg/day | 52 | -3.08 (-6.22 to 0.05) |

| Ansofaxine 120 mg/day | 51 | -2.43 (-5.56 to 0.70) |

| Ansofaxine 160 mg/day | 51 | -3.69 (-6.85 to -0.52) |

| Placebo | 49 | - |

Data from the Phase 2 clinical trial.[1]

Experimental Protocol: Phase 2 Clinical Trial (NCT03785652)

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, dose-finding study.[1]

-

Participants: 260 adult patients (18-65 years) with MDD.[1]

-

Intervention: Patients were randomized to receive fixed-dose ansofaxine extended-release tablets (40, 80, 120, or 160 mg/day) or placebo for 6 weeks.[1]

-

Primary Outcome Measure: Change in the total score on the 17-item Hamilton Depression Rating Scale (HAMD-17) from baseline to week 6.[1]

-

Safety Assessments: Monitoring of treatment-emergent adverse events (TEAEs).[1]

Safety and Tolerability

Across clinical trials, this compound has been generally well-tolerated.[5] The most commonly reported treatment-emergent adverse events were mild to moderate in severity.[5]

Conclusion and Future Directions

This compound's unique mechanism of action as a serotonin-norepinephrine-dopamine reuptake inhibitor offers a rational and promising approach to treating anhedonia in Major Depressive Disorder. The robust and statistically significant improvement in the MADRS anhedonia factor score observed in the Phase 3 clinical trial provides strong evidence for its potential in addressing this challenging symptom.

Further research is warranted to fully elucidate the specific neural circuits and signaling pathways through which ansofaxine exerts its anti-anhedonic effects. Future studies could incorporate neuroimaging techniques to investigate changes in brain activity in reward-related regions following treatment with ansofaxine. Additionally, head-to-head comparison trials with other antidepressants would be valuable in establishing its relative efficacy in treating anhedonia.

References

- 1. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. researchgate.net [researchgate.net]

- 5. A phase 3, multicenter, double-blind, randomized, placebo-controlled clinical trial to verify the efficacy and safety of ansofaxine (LY03005) for major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ansofaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ansofaxine hydrochloride, a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), is the 4-methylbenzoyl ester prodrug of desvenlafaxine.[1][2] Its synthesis is primarily achieved through a multi-step process culminating in the esterification of the precursor O-desmethylvenlafaxine (desvenlafaxine) followed by purification as a hydrochloride salt. This document provides detailed application notes and experimental protocols for the synthesis and purification of this compound, intended for use by researchers in a laboratory setting. The protocols are compiled from various cited scientific literature and patents.

Overview of Synthetic Strategy

The synthesis of this compound can be logically divided into two main stages:

-

Synthesis of the precursor, O-desmethylvenlafaxine (ODV): This is the core scaffold of the molecule. A common and efficient route starts from p-hydroxyphenylacetic acid.

-

Esterification and Salt Formation: The phenolic hydroxyl group of ODV is esterified using 4-methylbenzoyl chloride to form the ansofaxine free base, which is then converted to its hydrochloride salt and purified by crystallization.

The overall synthetic pathway is illustrated below.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of O-Desmethylvenlafaxine (ODV)

This stage involves a three-step synthesis starting from p-hydroxyphenylacetic acid.

Protocol 2.1.1: Synthesis of 2-(4-hydroxyphenyl)-N,N-dimethylacetamide

-

Reaction Setup: In a suitable reaction vessel, dissolve p-hydroxyphenylacetic acid in an aprotic organic solvent (e.g., Tetrahydrofuran - THF).

-

Chlorination: At room temperature, add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise to the solution to form the corresponding acyl chloride.

-

Amination: Add an aqueous solution of dimethylamine to the reaction mixture. The reaction is typically carried out for approximately 1 hour.

-

Work-up: Monitor the reaction to completion using Thin-Layer Chromatography (TLC). Upon completion, filter the resulting product.

-

Drying: Dry the filtered solid in an oven to yield 2-(4-hydroxyphenyl)-N,N-dimethylacetamide as an off-white powder.

Protocol 2.1.2: Synthesis of 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide

-

Reaction Setup: In a reaction flask under a nitrogen atmosphere, dissolve the product from Protocol 2.1.1 in anhydrous THF.

-

Deprotonation: Cool the solution to -78°C under constant stirring. Add butyl lithium (BuLi) dropwise to the solution and allow the reaction to proceed for approximately 4 hours for complete deprotonation.

-

Condensation: Add cyclohexanone to the reaction mixture to initiate the condensation reaction.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by adding 1M HCl. Adjust the pH to 7-8 with a saturated sodium bicarbonate solution. Extract the product using dichloromethane.

-

Isolation: Evaporate the solvent to obtain the crude product.

Protocol 2.1.3: Synthesis of O-Desmethylvenlafaxine (ODV)

-

Reaction Setup: Prepare a solution of the product from Protocol 2.1.2 in a suitable solvent like THF.

-

Reduction: Add a reducing agent, such as Lithium aluminum hydride (LiAlH₄), to the solution to reduce the amide functionality.

-

Work-up and Isolation: After the reaction is complete, carefully quench the reaction. Adjust the pH of the aqueous layer to approximately 8.7-9.1 to precipitate the product.

-

Purification: Filter the precipitated solid, wash with demineralized water, and dry to obtain O-desmethylvenlafaxine.[3] The product can be further purified by recrystallization from a suitable solvent if necessary.

Stage 2: Synthesis and Purification of this compound

This stage involves the esterification of ODV and the subsequent formation and purification of the hydrochloride salt.

Protocol 2.2.1: Synthesis of Ansofaxine Free Base

-

Reaction Setup: Dissolve O-desmethylvenlafaxine (ODV) in a suitable aprotic solvent (e.g., dichloromethane or THF) in a reaction vessel equipped with a stirrer.

-

Esterification: Add 4-methylbenzoyl chloride to the solution. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction.

-

Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material (ODV) is consumed.

-

Work-up: Upon completion, wash the reaction mixture with water and then with a mild basic solution (e.g., saturated sodium bicarbonate) to remove unreacted acid chloride and the base hydrochloride salt.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield crude ansofaxine free base.

Protocol 2.2.2: Formation and Purification of this compound

-

Salt Formation: Dissolve the crude ansofaxine free base in a suitable organic solvent such as ethyl acetate, acetone, or isopropanol.

-

Acidification: Add a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl) to the solution dropwise while stirring. The hydrochloride salt will precipitate out of the solution.

-

Crystallization/Purification: The purification of this compound is critical for obtaining the desired polymorph and purity. Antisolvent crystallization is a common technique.[4][5]

-

Heat the suspension to reflux to dissolve the solid completely.

-

Slowly cool the solution to room temperature, and then further cool in an ice bath to maximize crystal formation.

-

Alternatively, an antisolvent (e.g., n-hexane or diethyl ether) can be slowly added to the solution at room temperature to induce precipitation.[6]

-

-

Isolation and Drying: Collect the crystalline solid by filtration. Wash the crystals with a small amount of cold solvent or the antisolvent used. Dry the purified this compound crystals under vacuum.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of O-desmethylvenlafaxine succinate, a closely related salt of the precursor, which provides a benchmark for expected yields and purities. Data for the final this compound synthesis is less commonly published in detail.

Table 1: Summary of Yields and Purity for O-Desmethylvenlafaxine Synthesis

| Step | Product | Starting Material | Typical Yield (%) | Typical Purity (%) |

|---|---|---|---|---|

| 1 | 2-(4-hydroxyphenyl)-N,N-dimethylacetamide | p-Hydroxyphenylacetic acid | >85% | >98% |

| 2 | 2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylacetamide | Product of Step 1 | ~80-90% | >98% |

| 3 | O-Desmethylvenlafaxine | Product of Step 2 | ~60-94% | >99.5% (after purification)[3] |

Table 2: Common Solvents for Crystallization of Hydrochloride Salts [6]

| Solvent System | Comments |

|---|---|

| Ethanol/Water | Good for polar compounds, allows for temperature gradient crystallization. |

| Isopropanol | Commonly used for hydrochloride salt formation. |

| Acetone/n-Hexane | A polar solvent with a non-polar antisolvent, effective for inducing precipitation. |

| Ethyl Acetate/n-Hexane | Another common solvent/antisolvent system. |

| Toluene | Can be effective for less polar compounds. |

Logical Relationships and Workflows

The logical flow for the purification of Ansofaxine HCl via crystallization is depicted below.

Caption: Purification workflow for this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. glpbio.com [glpbio.com]

- 3. SG188637A1 - Polymorphs of 4-[2-dimethylamino-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride, methods for preparing the same and use of the same - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. ijprajournal.com [ijprajournal.com]

- 6. Reagents & Solvents [chem.rochester.edu]

Application Notes and Protocols for the Quantification of Ansofaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ansofaxine hydrochloride in both pharmaceutical formulations and biological matrices. The protocols are based on established analytical techniques for similar compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound (formerly known as LY03005 or LPM570065) is a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI) and a prodrug of desvenlafaxine.[1][2] Its unique mechanism of action offers potential for improved efficacy and a favorable side effect profile in the treatment of major depressive disorder.[2][3] Accurate and precise quantification of this compound is crucial for quality control of pharmaceutical products, pharmacokinetic studies, and therapeutic drug monitoring.

This document outlines two primary analytical methods: a High-Performance Liquid Chromatography (HPLC) method suitable for the assay of this compound in pharmaceutical dosage forms and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for its quantification in biological samples. Additionally, a protocol for a stability-indicating HPLC method is provided to assess the drug's stability under various stress conditions.

Mechanism of Action: Triple Reuptake Inhibition

This compound exerts its therapeutic effect by binding to and inhibiting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This blockage of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

Method 1: Quantification in Pharmaceutical Dosage Forms by HPLC

This method is designed for the routine quality control of this compound in pharmaceutical preparations, such as extended-release tablets.

Experimental Protocol

1. Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.

2. Chromatographic Conditions:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile in a ratio of 95:5 (v/v).[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Detection Wavelength: To be determined by scanning the UV spectrum of this compound (a wavelength around 230 nm is a likely starting point based on similar compounds).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient or controlled at 25 °C.

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

-

Sample Preparation:

-

Weigh and finely powder a representative number of tablets.

-

Transfer an amount of powder equivalent to a single dose of this compound into a volumetric flask.

-

Add a portion of the dissolution solvent, sonicate to dissolve, and then dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Method Validation Parameters (Representative Data)

The following table summarizes the expected validation parameters for this HPLC method, based on typical performance for similar analytical methods.

| Parameter | Specification | Representative Value |

| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (% RSD) | Intraday: ≤ 2.0%, Interday: ≤ 2.0% | Intraday: 0.8%, Interday: 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |

| Specificity | No interference from excipients | Peak purity > 0.999 |

Method 2: Quantification in Biological Samples by LC-MS/MS

This highly sensitive and selective method is suitable for determining the concentration of this compound and its active metabolite, desvenlafaxine, in biological matrices such as plasma or serum, which is essential for pharmacokinetic and toxicological studies.

Experimental Protocol

1. Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

-

Column: A reversed-phase column suitable for fast LC, such as a C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 1.9 µm particle size).

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Column Temperature: 40 °C.

3. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Ansofaxine, its metabolite desvenlafaxine, and a suitable stable isotope-labeled internal standard (e.g., Ansofaxine-d4) need to be determined by direct infusion.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma/serum sample, add a known concentration of the internal standard.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm for 10 minutes).

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase composition and inject into the LC-MS/MS system.

Method Validation Parameters (Representative Data)

| Parameter | Specification | Representative Value |

| Linearity | Correlation coefficient (r²) ≥ 0.99 | 0.998 |

| Range | 0.1 - 200 ng/mL | 0.1 - 200 ng/mL |

| Accuracy (% Recovery) | 85.0% - 115.0% | 92.3% - 108.5% |

| Precision (% RSD) | Intraday: ≤ 15%, Interday: ≤ 15% | Intraday: 4.5%, Interday: 7.8% |

| Lower Limit of Quantitation (LLOQ) | Accuracy within ±20%, Precision ≤ 20% | 0.1 ng/mL |

| Matrix Effect | To be assessed and minimized | Within acceptable limits |

Protocol: Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is crucial to separate this compound from its potential degradation products, which may form under various stress conditions.[4][5]

Experimental Workflow

Forced Degradation Protocol

-

Acid Hydrolysis: Treat a solution of this compound with 0.1 M HCl at room temperature or elevated temperature (e.g., 60°C) for a specified period.

-

Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH under similar conditions as acid hydrolysis.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose solid this compound or a solution to dry heat (e.g., 60-80°C).

-

Photolytic Degradation: Expose a solution of this compound to UV and/or fluorescent light.

After exposure, the samples are neutralized (for acid and base hydrolysis) and diluted to a suitable concentration for analysis by the developed HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient to ensure that the method can effectively separate the degradants from the parent drug.

Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | Observation | % Degradation |

| Acid Hydrolysis (0.1M HCl, 60°C, 8h) | Significant degradation observed | ~15% |

| Base Hydrolysis (0.1M NaOH, 60°C, 4h) | Rapid degradation observed | ~18% |

| Oxidative (3% H₂O₂, RT, 24h) | Moderate degradation | ~10% |

| Thermal (80°C, 48h) | Minor degradation | ~5% |

| Photolytic (UV light, 24h) | Minor degradation | ~6% |

The HPLC method should demonstrate baseline resolution between the this compound peak and all degradation product peaks, confirming its stability-indicating nature.

Conclusion

The analytical methods outlined in these application notes provide a robust framework for the accurate and precise quantification of this compound. The HPLC method is well-suited for quality control in a manufacturing environment, while the LC-MS/MS method offers the high sensitivity required for pharmacokinetic studies in a research or clinical setting. The stability-indicating protocol is essential for assessing the intrinsic stability of the drug substance and for the development of stable pharmaceutical formulations. It is recommended that these methods be fully validated according to ICH guidelines before implementation for routine analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. hrcak.srce.hr [hrcak.srce.hr]

- 3. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for the Analysis of Ansofaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of Ansofaxine hydrochloride in various matrices. The protocols detailed below are based on established methods for similar compounds and serve as a robust starting point for the development and validation of specific assays for Ansofaxine and its metabolites.

This compound is a novel serotonin-norepinephrine-dopamine triple reuptake inhibitor (SNDRI) developed for the treatment of major depressive disorder (MDD).[1][2] As a prodrug of desvenlafaxine, accurate and sensitive analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control.[3]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for analytical method development.

| Property | Value | Source |

| Molecular Formula | C₂₄H₃₂ClNO₃ | PubChem |

| Molecular Weight | 417.97 g/mol | PubChem |

| Solubility | Soluble in DMSO | Various Chemical Suppliers |

| Chemical Name | 4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenyl 4-methylbenzoate hydrochloride | PubChem |

Pharmacokinetic Profile of this compound

Phase 1 clinical studies have been completed for this compound extended-release tablets.[1][2] The objective of these studies was to evaluate the safety and pharmacokinetic profiles following single or multiple oral doses.[1]

A total of 132 healthy subjects participated in these studies, which included single ascending dose (SAD), food-effect, and multiple ascending dose (MAD) studies.[1] The SAD study, with a dose range of 20 to 200 mg, demonstrated that the concentrations of the main active metabolite were dose-proportional.[1] The food-effect study indicated that food does not significantly affect the bioavailability of Ansofaxine.[1] In the MAD study, at a dose range of 40 to 160 mg/day, the main active metabolite reached a steady state on the third day of multiple dosing, with concentrations being dose-proportional at steady state.[1]

While specific Cmax, Tmax, and AUC values from these studies are not publicly available in detail, the established dose-proportionality provides a basis for pharmacokinetic modeling and dose selection for further clinical development.

Table 1: Summary of this compound Pharmacokinetic Studies

| Study Type | Dose Range | Key Findings |

| Single Ascending Dose (SAD) | 20 - 200 mg | Concentrations of the main active metabolite are dose-proportional.[1] |

| Food-Effect | Not specified | Food does not significantly affect bioavailability.[1] |

| Multiple Ascending Dose (MAD) | 40 - 160 mg/day | Steady-state of the main active metabolite is achieved by day 3.[1] Concentrations of the main active metabolite are dose-proportional at steady state.[1] |

Signaling Pathway of this compound

This compound functions as a serotonin-norepinephrine-dopamine triple reuptake inhibitor. By blocking the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission. This broad spectrum of action is believed to contribute to its antidepressant effects.[4] Chronic administration of antidepressants can lead to alterations in gene expression, neuronal plasticity, and downstream signaling pathways, which are thought to underlie their therapeutic effects.[4]

Experimental Protocols

The following are proposed starting protocols for the HPLC and LC-MS/MS analysis of this compound. These methods are based on established procedures for its active metabolite, desvenlafaxine, and other similar antidepressant compounds. Method development and validation will be required for the specific analysis of Ansofaxine.

Protocol 1: HPLC-UV Analysis of this compound in Pharmaceutical Formulations

This protocol is designed for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

1. Instrumentation and Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) in an isocratic or gradient elution. A starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: To be determined by UV scan of this compound standard solution (a starting point could be around 225-230 nm based on similar compounds).

-

Injection Volume: 20 µL.

2. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or mobile phase) to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

-

Sample Preparation (Tablets):

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a single dose of this compound.

-

Transfer to a volumetric flask and add a suitable solvent (e.g., methanol or mobile phase).

-

Sonicate for 15-20 minutes to ensure complete dissolution.

-

Dilute to volume with the solvent and mix well.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

3. Method Validation Parameters:

The method should be validated according to ICH guidelines, including:

-

Specificity: Assess the interference from excipients by analyzing a placebo formulation.

-

Linearity: Analyze a series of at least five concentrations of the standard solution to establish the linear range.

-

Accuracy: Perform recovery studies by spiking a known amount of standard into a placebo formulation.

-

Precision: Evaluate repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of the same sample.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate).

Protocol 2: LC-MS/MS Bioanalysis of Ansofaxine in Human Plasma

This protocol is intended for the quantitative determination of Ansofaxine in human plasma for pharmacokinetic studies.

1. Instrumentation and Chromatographic Conditions:

-

LC-MS/MS System: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C8 or C18 reverse-phase column with a shorter length and smaller particle size for faster analysis (e.g., 2.1 x 50 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water.

-

B: 0.1% formic acid in acetonitrile or methanol.

-

-

Gradient Elution: A gradient elution is recommended to ensure good separation from endogenous plasma components. A typical gradient might start at 5-10% B, ramp up to 90-95% B, hold, and then return to the initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 - 10 µL.

2. Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): The precursor ion (Q1) will be the protonated molecular ion [M+H]⁺ of Ansofaxine. The product ion (Q3) will be a specific fragment ion generated by collision-induced dissociation (CID). These transitions will need to be optimized by direct infusion of an Ansofaxine standard solution.

-

Internal Standard (IS): A stable isotope-labeled analog of Ansofaxine (e.g., Ansofaxine-d6) is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

-

MRM Transitions (to be optimized):

-

Ansofaxine: Q1 (m/z of [M+H]⁺) → Q3 (m/z of fragment ion)

-

Internal Standard: Q1 (m/z of [M+H]⁺) → Q3 (m/z of fragment ion)

-

Table 2: Proposed LC-MS/MS Parameters (to be optimized)

| Parameter | Proposed Setting |

| Column | C8 or C18 (e.g., 2.1 x 50 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Ionization Mode | ESI+ |

| MRM Transitions | To be determined empirically |

| Internal Standard | Stable isotope-labeled Ansofaxine or a structural analog |

3. Sample Preparation (Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can also be explored for cleaner samples and potentially lower limits of quantification.

4. Bioanalytical Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA or EMA), including:

-

Selectivity and Specificity

-

Calibration Curve (Linearity)

-

Accuracy and Precision (within-run and between-run)

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term, post-preparative)

Disclaimer: The provided protocols are intended as a starting point for method development. The actual experimental conditions may need to be optimized for specific instrumentation and analytical requirements. All analytical methods for regulated studies must be fully validated according to the relevant guidelines.

References

- 1. fiercepharma.com [fiercepharma.com]

- 2. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triple reuptake inhibitors: What to expect from ‘mega-antidepressants’ | MDedge Psychiatry [mdedge9-ma1.mdedge.com]

Application Notes and Protocols: Ansofaxine Hydrochloride in Rodent Models of Depression

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine hydrochloride (also known as LY03005 or LPM570065) is a novel antidepressant agent characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2] It acts as a prodrug of desvenlafaxine, but exhibits a distinct pharmacological profile due to its triple reuptake inhibition.[3] Preclinical studies in rodent models of depression have been instrumental in characterizing its antidepressant-like effects and mechanism of action. These studies have demonstrated the potential of ansofaxine to offer a broader spectrum of efficacy compared to traditional antidepressants that primarily target serotonin and norepinephrine.[2] This document provides a summary of the available data on ansofaxine in rodent models of depression, along with detailed protocols for key behavioral assays.

Mechanism of Action

This compound functions by blocking the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) at their respective transporters in the synaptic cleft.[1] This inhibition leads to an increased concentration and prolonged activity of these neurotransmitters, which are crucial for mood regulation.[1] Notably, preclinical microdialysis studies in rats have shown that while ansofaxine increases extracellular levels of all three monoamines in the striatum, its effect on dopamine levels is approximately two to three times stronger than that of its active metabolite, desvenlafaxine.[4] This enhanced dopaminergic activity is thought to contribute to improvements in motivation and the ability to experience pleasure, addressing symptoms of anhedonia that are often resistant to treatment with other antidepressants.[2]

Signaling Pathway

The proposed mechanism of action for this compound involves the modulation of monoaminergic signaling pathways. By blocking the serotonin, norepinephrine, and dopamine transporters, ansofaxine increases the availability of these neurotransmitters in the synapse, leading to enhanced postsynaptic receptor signaling.

Data Presentation

The following tables summarize the key preclinical findings for this compound in rodent models of depression. Note: Specific quantitative data from the primary preclinical study by Zhang et al. (2014) were not available in the search results. It is recommended to consult the full-text article for these details.

Table 1: Effect of this compound on Neurotransmitter Levels in Rat Striatum (Microdialysis)

| Treatment | Dosage | Change in Serotonin (5-HT) | Change in Norepinephrine (NE) | Change in Dopamine (DA) | Reference |

| Ansofaxine HCl | Data not available | Increased | Increased | Increased (approx. 2-3x > Desvenlafaxine) | [4] |

| Desvenlafaxine | Data not available | Increased | Increased | Increased | [4] |

| Vehicle | N/A | Baseline | Baseline | Baseline | [4] |

Table 2: Effect of this compound in the Forced Swim Test (FST) in Rats

| Treatment | Dosage | Immobility Time (seconds) | Change vs. Vehicle | Reference |

| Ansofaxine HCl (Acute) | Data not available | Data not available in search results | Decreased (> Desvenlafaxine) | [3] |

| Ansofaxine HCl (Chronic) | Data not available | Data not available in search results | Decreased (> Desvenlafaxine) | [3] |

| Desvenlafaxine | Data not available | Data not available in search results | Decreased | [3] |

| Vehicle | N/A | Data not available in search results | N/A | [3] |

Table 3: Effect of this compound in the Tail Suspension Test (TST) in Mice

| Treatment | Dosage | Immobility Time (seconds) | Change vs. Vehicle | Reference |

| Ansofaxine HCl | Data not available | Data not available in search results | Data not available in search results | N/A |

| Vehicle | N/A | Data not available in search results | N/A | N/A |

Table 4: Effect of this compound in the Sucrose Preference Test (SPT) in Rodents

| Treatment | Dosage | Sucrose Preference (%) | Change vs. Vehicle | Reference |

| Ansofaxine HCl | Data not available | Data not available in search results | Data not available in search results | N/A |

| Vehicle | N/A | Data not available in search results | N/A | N/A |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard procedures and should be adapted based on specific experimental design and institutional guidelines.

Experimental Workflow for Preclinical Antidepressant Screening

Forced Swim Test (FST) Protocol

Objective: To assess antidepressant-like activity by measuring the duration of immobility in rodents placed in an inescapable water-filled cylinder.

Materials:

-

Transparent cylinders (e.g., 40 cm high, 20 cm diameter for rats; 25 cm high, 10 cm diameter for mice).

-

Water at 23-25°C.

-

Video recording equipment.

-

Stopwatches or automated tracking software.

Procedure:

-

Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the test.

-

Pre-test Session (for rats): On day 1, place each rat individually into a cylinder filled with 30 cm of water for 15 minutes. This session is for habituation.

-

Test Session: 24 hours after the pre-test (for rats) or on the test day (for mice), administer this compound or vehicle at the desired dose and route. After the appropriate absorption time, place the animal in the cylinder filled with water (15 cm deep for mice) for a 6-minute session.

-

Scoring: Record the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water.

Tail Suspension Test (TST) Protocol

Objective: To screen for potential antidepressant drugs by measuring the immobility of a mouse when suspended by its tail.[5]

Materials:

-

Tail suspension apparatus (a horizontal bar from which to suspend the mice).

-

Adhesive tape.

-

Video recording equipment.

-

Stopwatches or automated tracking software.

Procedure:

-

Acclimation: Acclimate mice to the testing room for at least 1 hour.

-

Suspension: Individually suspend each mouse by its tail to the suspension bar using adhesive tape, approximately 1 cm from the tip of the tail. The mouse should be suspended high enough to prevent it from reaching any surfaces.

-

Recording: Video record the session for 6 minutes.[6]

-

Scoring: Measure the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Sucrose Preference Test (SPT) Protocol

Objective: To measure anhedonia, a core symptom of depression, by assessing the preference for a sweetened solution over plain water.[7]

Materials:

-

Two identical drinking bottles per cage.

-

1% sucrose solution.

-

Plain drinking water.

Procedure:

-

Habituation: For 48 hours, expose the animals to two bottles, one with 1% sucrose solution and one with water. To avoid a side preference, the position of the bottles should be switched after 24 hours.

-

Deprivation: After habituation, deprive the animals of food and water for a period of 12-24 hours.

-

Test: Following deprivation, present the animals with two pre-weighed bottles, one containing the 1% sucrose solution and the other containing water.

-

Measurement: After a set period (e.g., 1-4 hours), re-weigh the bottles to determine the consumption of each liquid.

-

Calculation: Calculate the sucrose preference using the following formula: Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100

Conclusion

This compound has demonstrated a promising preclinical profile as a triple reuptake inhibitor with potential antidepressant effects in rodent models. The enhanced dopaminergic activity of ansofaxine may offer advantages in treating anhedonia and other residual symptoms of depression. The protocols outlined in this document provide a framework for conducting further preclinical research to fully elucidate the therapeutic potential of ansofaxine. It is imperative for researchers to consult the primary literature to obtain specific quantitative data to inform their study design and data interpretation.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sucrose preference test for measurement of stress-induced anhedonia in mice | Springer Nature Experiments [experiments.springernature.com]

Application Notes: Protocols for Dissolving Ansofaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of Ansofaxine hydrochloride (LPM570065, LY03005) for use in research experiments. Proper preparation of solutions is critical for obtaining accurate and reproducible results.

This compound is a novel triple reuptake inhibitor that blocks the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] It acts as a prodrug, converting to its active metabolite, desvenlafaxine, in vivo.[1][3] Its mechanism of action involves increasing the extracellular levels of these key neurotransmitters in the synaptic cleft.[2] Due to its enhanced lipophilicity compared to desvenlafaxine, it demonstrates efficient penetration into the central nervous system.[1]

Physicochemical Properties and Solubility

This compound is a white to off-white solid powder.[4] Its solubility is a key factor in the design of both in vitro and in vivo experiments. The hydrochloride salt form is intended to improve stability and solubility.[5] Below is a summary of its solubility in common laboratory solvents.

Data Presentation: Solubility of this compound

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Citations |

| DMSO | 84 mg/mL | 200.97 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility. | [6][7] |

| DMSO | 31.25 mg/mL | 74.77 mM | Requires sonication to dissolve. | [4][8] |

| Ethanol | 42 mg/mL | 100.48 mM | [6][7] | |

| Water | 6.67 mg/mL | 15.96 mM | Requires sonication and heating to 60°C. | [8] |

| Water | 3 mg/mL | 7.17 mM | [6][7] | |

| Saline (0.9%) | 3 mg/mL | 7.18 mM | Forms a clear solution suitable for oral administration. Use immediately. | [6] |

| 10% Glucose | Not specified | Not specified | Used as a vehicle for oral and intravenous solutions in animal studies. | [9] |

| 0.5% CMC-Na | ≥ 5 mg/mL | Not applicable | Forms a homogeneous suspension for oral administration in animal studies. | [6][7][9] |

Experimental Protocols

Storage and Stability

-

Solid Powder: Store at -20°C for up to 3 years.[7] The compound is stable enough for shipping at room temperature.[6][10]

-

Stock Solutions: For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[7][9]

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in in vitro assays.

Materials:

-

This compound powder

-

Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated balance, spatula, and weighing paper

-

Vortex mixer and/or sonicator

Methodology:

-

Calculation: Determine the mass of this compound needed. (Molecular Weight: 417.97 g/mol ).

-

Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x 0.41797

-

Example for 1 mL of 50 mM stock: 1 mL x 50 mM x 0.41797 = 20.9 mg

-

-

Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the calculated volume of fresh, anhydrous DMSO.[7] Cap the tube securely.

-

Mixing: Vortex the tube vigorously. If the powder does not fully dissolve, sonicate the solution for several minutes.[8][9] Visually inspect for complete dissolution.

-

Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for long-term stability.[7][9]

Protocol 2: Preparation of Aqueous Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for cell-based experiments.

Materials:

-

This compound stock solution (from Protocol 1)

-

Sterile aqueous buffer or cell culture medium

-

Sterile tubes and pipette tips

-

0.22 µm sterile syringe filter (optional, but recommended)

Methodology:

-

Thawing: Thaw a single-use aliquot of the DMSO stock solution at room temperature.

-

Dilution: Perform a serial dilution of the stock solution into the desired aqueous buffer or medium to achieve the final working concentration.

-

Important: To avoid precipitation, add the stock solution to the aqueous buffer while vortexing. The final concentration of DMSO in the assay should typically be kept below 0.5% to minimize solvent toxicity to cells.

-

-

Sterilization (Optional): If preparing a larger volume of working solution for sterile cell culture, filter it through a 0.22 µm syringe filter after dilution.[8]

-

Use: Use the freshly prepared working solution immediately for optimal results.

Protocol 3: Preparation of a Solution for In Vivo Oral or IV Administration

This protocol is based on vehicles used in preclinical animal studies.

Materials:

-

This compound powder

-

Sterile tubes, calibrated balance, vortex mixer

Methodology:

-

Weighing: Weigh the required amount of this compound directly into a sterile tube.

-

Dissolution: Add the appropriate volume of the chosen vehicle (e.g., 0.9% Saline for a 3 mg/mL solution).[6]

-

Mixing: Vortex thoroughly until a clear solution is obtained. Gentle warming or sonication may be required if dissolution is slow, though for saline, it should dissolve readily at this concentration.[8]

-

Administration: Use the solution immediately after preparation for oral gavage or intravenous injection.[6][9]

Protocol 4: Preparation of a Suspension for In Vivo Oral Administration

This protocol is for preparing a suspension when a higher dose is required that exceeds the compound's solubility in simple aqueous vehicles.

Materials:

-

This compound powder

-

Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in sterile water

-

Sterile tubes, calibrated balance, vortex mixer, small homogenizer (optional)

Methodology:

-

Weighing: Weigh the required amount of this compound.

-

Suspension: Add the calculated volume of the 0.5% CMC-Na vehicle to the powder.[9]

-

Mixing: Vortex vigorously to create a uniform suspension. For best results and to ensure homogeneity, use a small tissue homogenizer. The goal is to obtain a homogeneous suspension.[6][7]

-

Administration: Administer the suspension immediately via oral gavage, ensuring it is well-mixed just prior to administration to prevent settling.[9]

Visualizations

Caption: Workflow for preparing this compound solutions.

Caption: Ansofaxine blocks serotonin, norepinephrine, and dopamine transporters.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Efficacy, Safety, and Tolerability of Ansofaxine (LY03005) Extended-Release Tablet for Major Depressive Disorder: A Randomized, Double-Blind, Placebo-Controlled, Dose-Finding, Phase 2 Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficacy, Tolerability, and Safety of Toludesvenlafaxine for the Treatment of Major Depressive Disorder—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ansofaxine (hydrochloride) | 916918-84-8 [chemicalbook.com]

- 5. Buy this compound | 916918-84-8 [smolecule.com]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | Norepinephrine | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Studying the Cellular Effects of Ansofaxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ansofaxine hydrochloride (also known as LY030065 or LPM570065) is a novel serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) under investigation for the treatment of major depressive disorder (MDD).[1][2] Its mechanism of action involves blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), leading to increased extracellular concentrations of these key neurotransmitters in the synaptic cleft.[1][3] This triple reuptake inhibition profile suggests a broad efficacy in treating depressive symptoms, including anhedonia, which is associated with dopamine signaling.[1]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the pharmacological effects of this compound. The described assays will enable researchers to quantify its inhibitory activity on monoamine transporters, assess its impact on downstream signaling pathways, and evaluate its effects on cell viability.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory potency of this compound on the human serotonin, norepinephrine, and dopamine transporters.

| Target | IC50 (nM) | Reference |

| Serotonin Transporter (SERT) | 723 | [4] |

| Norepinephrine Transporter (NET) | 763 | [4] |

| Dopamine Transporter (DAT) | 491 | [4] |

Experimental Protocols

Neurotransmitter Transporter Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters. A fluorescent substrate that mimics monoamine neurotransmitters is used.[5][6][7][8][9][10]

Objective: To determine the IC50 values of this compound for SERT, NET, and DAT.

Materials:

-

HEK293 cells stably expressing human SERT, NET, or DAT

-

Neurotransmitter Transporter Uptake Assay Kit (fluorescent substrate-based)

-

This compound

-

Poly-D-lysine coated 96-well or 384-well black, clear-bottom plates

-

Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Fluorescence microplate reader with bottom-read capability

Protocol:

-

Cell Plating:

-

The day before the assay, seed the HEK293 cells expressing SERT, NET, or DAT into poly-D-lysine coated plates at a density of 40,000-60,000 cells/well for 96-well plates or 12,500-20,000 cells/well for 384-well plates.[5]

-

Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.[5]

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in HBSS to create a range of concentrations for IC50 determination.

-

-

Assay Procedure:

-

On the day of the assay, gently aspirate the culture medium from the wells.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate for 10-30 minutes at 37°C.[5]

-

Prepare the fluorescent dye solution according to the manufacturer's instructions.

-

Add the dye solution to all wells.[5]

-

-

Data Acquisition:

-

Immediately transfer the plate to a fluorescence microplate reader.

-

Measure the fluorescence intensity in either kinetic or endpoint mode. For kinetic mode, read every minute for 10-30 minutes. For endpoint mode, incubate for 10-30 minutes at 37°C before reading.[5]

-

Excitation and emission wavelengths should be set according to the assay kit's specifications.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Plot the fluorescence intensity against the concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

-

Caption: Workflow for the neurotransmitter transporter uptake assay.

Cyclic AMP (cAMP) Signaling Assay

This assay determines the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a key second messenger in G protein-coupled receptor (GPCR) signaling. Increased extracellular serotonin, norepinephrine, and dopamine can activate their respective GPCRs, leading to modulation of adenylyl cyclase activity and changes in cAMP levels.[11]

Objective: To measure changes in intracellular cAMP levels in response to this compound treatment in cells expressing relevant GPCRs.

Materials:

-

CHO or HEK293 cells expressing dopamine D1 receptors (Gs-coupled) or D2 receptors (Gi-coupled), serotonin 5-HT4 receptors (Gs-coupled) or 5-HT1A receptors (Gi-coupled), or beta-adrenergic receptors (Gs-coupled).

-

cAMP Assay Kit (e.g., HTRF, luminescence, or fluorescence-based)

-

This compound

-

Forskolin (positive control for adenylyl cyclase activation)

-

96-well or 384-well plates

-

Cell culture medium

-

Plate reader compatible with the chosen assay kit

Protocol:

-

Cell Plating:

-

Seed cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Aspirate the culture medium.

-

Add fresh medium or buffer containing various concentrations of this compound or controls (vehicle, forskolin).

-

Incubate for a predetermined time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.

-

Add the detection reagents provided in the kit.

-

Incubate as recommended by the manufacturer.

-

-

Data Acquisition:

-

Measure the signal (luminescence or fluorescence) using a compatible plate reader.

-

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the cAMP concentration against the this compound concentration to determine the dose-response relationship.

-

Caption: Dopamine D1 receptor-mediated cAMP signaling pathway.

ERK/CREB Phosphorylation Assay

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and cAMP Response Element-Binding protein (CREB), which are downstream effectors in many GPCR signaling pathways. Activation of certain serotonin, norepinephrine, and dopamine receptors can lead to the activation of the MAPK/ERK pathway.[4][12]

Objective: To determine if this compound treatment leads to changes in ERK and CREB phosphorylation.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or other relevant cell type

-

This compound

-

Positive control (e.g., EGF or PMA)

-

Cell lysis buffer

-

Phospho-ERK, total-ERK, phospho-CREB, and total-CREB antibodies

-

Western blotting equipment and reagents or cell-based ELISA kit for pERK/pCREB

-

96-well plates for cell-based ELISA

Protocol (Western Blotting):

-

Cell Treatment:

-

Plate cells and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes).

-

Include vehicle and positive controls.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, phospho-CREB, or total-CREB overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the phospho-protein signal to the total protein signal.

-

Compare the phosphorylation levels in treated cells to control cells.

-

Caption: A generalized MAPK/ERK signaling cascade.

Cell Viability Assay (MTT Assay)

This assay assesses the potential cytotoxicity of this compound by measuring the metabolic activity of cells, which is an indicator of cell viability.

Objective: To evaluate the effect of this compound on the viability of neuronal or other relevant cell types.

Materials:

-

Cell line of interest (e.g., SH-SY5Y, PC-12)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Cell culture medium

-

Spectrophotometer (plate reader)

Protocol:

-

Cell Plating:

-

Seed cells into a 96-well plate at an appropriate density.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Replace the medium with fresh medium containing various concentrations of this compound.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium.

-

Add solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for a short period with gentle shaking to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-